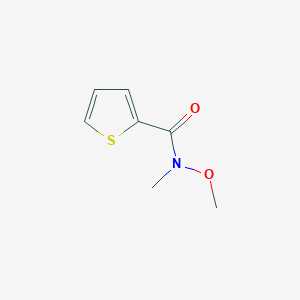

N-methoxy-N-methylthiophene-2-carboxamide

CAS No.: 229970-94-9

Cat. No.: VC2004552

Molecular Formula: C7H9NO2S

Molecular Weight: 171.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 229970-94-9 |

|---|---|

| Molecular Formula | C7H9NO2S |

| Molecular Weight | 171.22 g/mol |

| IUPAC Name | N-methoxy-N-methylthiophene-2-carboxamide |

| Standard InChI | InChI=1S/C7H9NO2S/c1-8(10-2)7(9)6-4-3-5-11-6/h3-5H,1-2H3 |

| Standard InChI Key | DGMGILGPRYQSOX-UHFFFAOYSA-N |

| SMILES | CN(C(=O)C1=CC=CS1)OC |

| Canonical SMILES | CN(C(=O)C1=CC=CS1)OC |

Introduction

Chemical Structure and Properties

N-methoxy-N-methylthiophene-2-carboxamide (CAS: 229970-94-9) is a heterocyclic compound featuring a thiophene ring with a carboxamide group that contains both methoxy and methyl substituents on the nitrogen atom. The presence of the thiophene ring, which is a five-membered aromatic ring containing sulfur, contributes to the compound's distinct chemical behavior and reactivity.

Physical and Chemical Identifiers

The compound's fundamental properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 229970-94-9 |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

| IUPAC Name | N-methoxy-N-methylthiophene-2-carboxamide |

| InChI | InChI=1S/C7H9NO2S/c1-8(10-2)7(9)6-4-3-5-11-6/h3-5H,1-2H3 |

| InChIKey | DGMGILGPRYQSOX-UHFFFAOYSA-N |

| SMILES | CN(C(=O)C1=CC=CS1)OC |

The compound's structure combines the electronic properties of the thiophene ring with the functional versatility of the carboxamide group, creating a molecule with significant potential in various chemical and biological applications .

Synthesis Methods

The synthesis of N-methoxy-N-methylthiophene-2-carboxamide employs several established methodologies, with variations in reagents, conditions, and approaches depending on scale and application requirements.

Conventional Laboratory Synthesis

The primary synthetic route involves the reaction of thiophene-2-carboxylic acid with methoxyamine and methylamine under controlled conditions. This process requires the formation of an amide bond between the carboxylic acid group and the amine components. The reaction typically proceeds through the following steps:

-

Activation of the carboxylic acid group

-

Nucleophilic attack by the amine components

-

Formation of the amide bond

-

Purification of the final product

The reaction is often carried out in solvents such as dichloromethane or ethanol, which provide suitable environments for the reactants.

Optimized Synthetic Approaches

Research published in the World Journal of Pharmaceutical Research describes an optimized method for synthesizing Weinreb amides, a class of compounds that includes N-methoxy-N-methylthiophene-2-carboxamide. This approach employs phosphorus (V) oxychloride, N,O-dimethyl hydroxylamine hydrochloride, and N,N-diisopropylethylamine (DIPEA) in dichloromethane .

The research indicates that:

-

Dichloromethane proved to be a more effective solvent than toluene, yielding better results

-

The optimal ratio of reagents was crucial for achieving high yields (up to 90%)

-

The reaction typically completes within 2-3 hours at room temperature

-

Purification via short-path silica gel column chromatography yields the final product

Industrial Production Methods

Industrial production of N-methoxy-N-methylthiophene-2-carboxamide follows similar synthetic principles but with adaptations for larger scales. These include:

-

Use of automated reactors and continuous flow systems

-

Optimization of reaction conditions for higher yields and purity

-

Implementation of more efficient purification methods

-

Quality control measures to ensure consistent product specifications

Chemical Reactivity

N-methoxy-N-methylthiophene-2-carboxamide demonstrates diverse reactivity patterns, primarily due to the presence of both the thiophene ring and the carboxamide functional group.

Key Reaction Types

The compound undergoes several important reaction types:

Oxidation Reactions

N-methoxy-N-methylthiophene-2-carboxamide can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The oxidation typically occurs at the sulfur atom in the thiophene ring, resulting in the formation of more polar derivatives with altered electronic properties.

Reduction Reactions

Reduction reactions can convert the compound into thiol derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly employed for this purpose. These reactions typically target the carbonyl group in the carboxamide moiety.

Substitution Reactions

Both electrophilic and nucleophilic substitution reactions can occur at the thiophene ring. The presence of the electron-rich sulfur atom and the aromatic character of the thiophene ring influence the regioselectivity of these reactions.

Reaction Conditions and Outcomes

The following table summarizes key reaction types, conditions, and products:

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | H₂O₂, m-CPBA | Acidic medium | Sulfoxides, sulfones |

| Reduction | LiAlH₄, NaBH₄ | Anhydrous conditions | Thiol derivatives |

| Electrophilic Substitution | Halogens, alkyl halides | Lewis acid catalysts | Substituted thiophene derivatives |

| Nucleophilic Substitution | Nucleophiles | Basic conditions | Substituted amide derivatives |

These reaction pathways provide versatile methods for modifying the structure of N-methoxy-N-methylthiophene-2-carboxamide, enabling the creation of derivatives with tailored properties for specific applications.

Biological Activity

Research into the biological activity of N-methoxy-N-methylthiophene-2-carboxamide has revealed several promising properties with potential therapeutic applications.

Antimicrobial Properties

Studies have demonstrated that N-methoxy-N-methylthiophene-2-carboxamide exhibits significant antimicrobial activity against various pathogens. In vitro research has shown notable inhibition against common bacterial strains including:

-

Staphylococcus aureus (Gram-positive)

-

Escherichia coli (Gram-negative)

The compound's antimicrobial efficacy has been attributed to its ability to interact with bacterial cell membranes and potentially disrupt essential metabolic processes.

Enzyme Inhibition

N-methoxy-N-methylthiophene-2-carboxamide has been investigated for its ability to inhibit specific enzymes involved in biochemical pathways. Research suggests that it can inhibit enzymes linked to cancer progression, indicating potential applications in oncology research. The compound's ability to bind to enzyme active sites may interfere with substrate binding and catalysis, thus modulating enzymatic activity.

Anti-inflammatory Effects

A case study involving animal models assessed the anti-inflammatory effects of N-methoxy-N-methylthiophene-2-carboxamide. The compound was administered at doses of 10 mg/kg and 20 mg/kg, showing promising results in reducing inflammatory responses. While specific mechanisms remain under investigation, the compound may act on inflammatory mediators or signaling pathways involved in the inflammatory cascade.

In Vitro Studies

Cytotoxicity tests have evaluated the effects of N-methoxy-N-methylthiophene-2-carboxamide on cancer cell lines, including:

-

MCF-7 (breast cancer)

-

HeLa (cervical cancer)

These studies suggest moderate potency against cancer cells, although further research is needed to fully understand the mechanisms involved and to optimize the compound's anticancer properties.

Research Applications

The unique structural features and biological activities of N-methoxy-N-methylthiophene-2-carboxamide have led to its exploration in various research domains.

Pharmaceutical Development

Due to its biological activity profile, N-methoxy-N-methylthiophene-2-carboxamide is being investigated as a lead compound for pharmaceutical development. Its structural features may enhance binding affinity to target proteins, making it a promising candidate for drug discovery efforts. Specific applications include:

-

Development of novel antimicrobial agents

-

Exploration of anticancer therapeutics

-

Investigation of anti-inflammatory drugs

Materials Science Applications

The compound can be incorporated into polymers for electronic applications due to its unique electronic properties derived from the thiophene structure. These applications include:

-

Development of organic semiconductors

-

Creation of photovoltaic devices

-

Enhancement of polymer conductivity for various electronic applications

Research has shown that incorporating N-methoxy-N-methylthiophene-2-carboxamide into polymer matrices can enhance electrical conductivity, making the resulting materials suitable for organic electronic devices.

Industrial Applications

N-methoxy-N-methylthiophene-2-carboxamide has been studied as a corrosion inhibitor in industrial settings. Its effectiveness in preventing corrosion can enhance the longevity of equipment and structures exposed to harsh environments. Additionally, the compound has been explored for use in dyes and pigments, leveraging the color properties derived from its thiophene structure.

Comparison with Related Compounds

Understanding how N-methoxy-N-methylthiophene-2-carboxamide relates to similar compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Analogs

Several compounds share structural similarities with N-methoxy-N-methylthiophene-2-carboxamide but differ in specific elements:

-

N-methoxy-N-methylbenzamide: Contains a benzene ring instead of a thiophene ring

-

N-methoxy-N-methylfuran-2-carboxamide: Features a furan ring instead of a thiophene ring

-

N-methoxy-N-methylpyrrole-2-carboxamide: Incorporates a pyrrole ring in place of the thiophene ring

These structural variations result in differences in electronic properties, reactivity, and biological activities.

Derivatives and Modifications

Specific derivatives of N-methoxy-N-methylthiophene-2-carboxamide have also been studied:

-

4-iodo-N-methoxy-N-methylthiophene-2-carboxamide (CAS: unknown): Contains an iodine atom at position 4 of the thiophene ring

-

N-methoxy-N,5-dimethylthiophene-2-carboxamide (CAS: 132960-12-4): Features an additional methyl group at position 5 of the thiophene ring

These modifications can alter the compound's physicochemical properties and biological activities, potentially enhancing its efficacy in specific applications.

Comparison with N-methylthiophene-2-carboxamide

N-methylthiophene-2-carboxamide (CAS: 39880-77-8) is a closely related compound that lacks the methoxy group present in N-methoxy-N-methylthiophene-2-carboxamide . The absence of this methoxy group results in:

-

Different hydrogen bonding capabilities

-

Altered solubility profiles

-

Modified reactivity patterns

-

Potentially different biological activities

This comparison highlights the importance of the methoxy group in determining the chemical and biological behavior of N-methoxy-N-methylthiophene-2-carboxamide.

Current Research Trends and Future Perspectives

Research on N-methoxy-N-methylthiophene-2-carboxamide continues to evolve, with several promising directions emerging in recent studies.

Advances in Synthetic Methodologies

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing N-methoxy-N-methylthiophene-2-carboxamide. These approaches include:

-

Solvent-free reactions at room temperature with substituted amines and alkyl cyanoacetates to minimize side products

-

Microwave-assisted synthesis to accelerate reaction kinetics

-

Fusion techniques under high-temperature solvent-free conditions to enhance cyclization efficiency

These methodological advances aim to improve yield, reduce environmental impact, and enhance the scalability of synthesis processes.

Expanding Biological Activity Studies

Current research is expanding our understanding of the biological activities of N-methoxy-N-methylthiophene-2-carboxamide through:

-

More comprehensive antimicrobial screening against resistant pathogens

-

Detailed investigations of mechanism of action in enzyme inhibition

-

Exploration of potential applications in treating specific diseases

-

Structure-activity relationship studies to optimize biological efficacy

These investigations may reveal new therapeutic applications and guide the development of more potent derivatives.

Computational Chemistry Approaches

Computational methods are increasingly being applied to study N-methoxy-N-methylthiophene-2-carboxamide and its derivatives:

-

Docking studies using tools like AutoDock Vina to screen derivatives against enzyme targets

-

Quantitative Structure-Activity Relationship (QSAR) modeling to correlate substituent effects with bioactivity

-

Density functional theory calculations to understand electronic properties and reactivity patterns

These computational approaches complement experimental studies and accelerate the discovery of optimized derivatives with enhanced properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume